N-butyl-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide
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Overview
Description
2-{[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}-N-BUTYLACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}-N-BUTYLACETAMIDE involves multiple steps. One common method includes the reaction of 4-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazole-5-thiol with N-butylacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}-N-BUTYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Ammonia in ethanol at reflux temperature.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of sulfonamides or thioethers.
Scientific Research Applications
2-{[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}-N-BUTYLACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-{[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}-N-BUTYLACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For instance, it may inhibit the activity of proteases or kinases, leading to the disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}-N-TERT-BUTYLACETAMIDE
- 2-[[5-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL]-N-(1,3-BENZODIOXOL-5-YLMETHYL)ACETAMIDE
Uniqueness
What sets 2-{[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}-N-BUTYLACETAMIDE apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its benzenesulfonyl and imidazole moieties are particularly significant in its interaction with biological targets.
Properties
Molecular Formula |
C22H25N3O3S2 |
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Molecular Weight |
443.6 g/mol |
IUPAC Name |
2-[[5-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-butylacetamide |
InChI |
InChI=1S/C22H25N3O3S2/c1-3-4-14-23-19(26)15-29-21-22(30(27,28)18-8-6-5-7-9-18)25-20(24-21)17-12-10-16(2)11-13-17/h5-13H,3-4,14-15H2,1-2H3,(H,23,26)(H,24,25) |
InChI Key |
JNABJMOZDLJFTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)CSC1=C(NC(=N1)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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